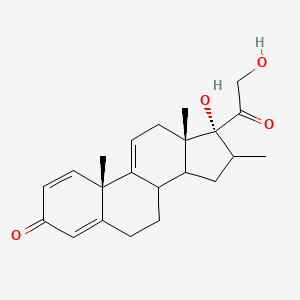

(5,6)-Fullerene-C70;Fullerene C70

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5,6)-Fullerene-C70, also known as Fullerene C70, is a carbonaceous material with an ellipsoidal shape. It is a member of the fullerene family, which are molecules composed entirely of carbon, taking the form of a hollow sphere, ellipsoid, or tube. Fullerene C70 is an n-channel organic semiconductor and is known for its strong absorption in the UV region and moderate absorption in the visible region .

Métodos De Preparación

Fullerene C70 can be synthesized through various methods. One common method involves the heating of graphite under a helium atmosphere, which results in a mixture of fullerenes, including C60 and C70. The product mixture contains soot as well as fullerenes, and is typically analyzed via separation by high-performance liquid chromatography (HPLC), followed by mass spectrometry . Another method involves the use of flash column chromatography and high-pressure liquid chromatography to separate C60 and C70 fullerenes .

Análisis De Reacciones Químicas

Fullerene C70 undergoes various chemical reactions, including:

Cycloadditions: These reactions involve the addition of electron-rich species to the 6–6 double bonds of fullerenes.

Radical Additions: These reactions involve the addition of radicals to the fullerene structure.

Nucleophilic Additions: These reactions involve the addition of nucleophiles to the fullerene structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition pattern of exohedral modification on fullerenes can result in various isomers, including the predominant 1,2- and 5,6-additions .

Aplicaciones Científicas De Investigación

Fullerene C70 has a broad range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which Fullerene C70 exerts its effects involves its unique structure and electronic properties. Fullerene C70 is an electron acceptor with strong absorption in the UV region and moderate absorption in the visible region . Its molecular targets and pathways involve interactions with various biological molecules and systems, leading to its diverse applications in chemistry, biology, medicine, and industry.

Comparación Con Compuestos Similares

Fullerene C70 is often compared with other fullerenes, such as Fullerene C60. While both compounds share similar properties, Fullerene C70 has a unique ellipsoidal shape and exhibits different electronic properties. For example, Fullerene C70 has a higher electron affinity and mobility compared to Fullerene C60, making it more suitable for certain applications, such as in the development of high-performance organic photovoltaic cells . Other similar compounds include (1,2-Methanofullerene C60)-61-carboxylic acid and [6,6]-phenyl-C-71-butyric acid methyl ester (PC70BM) .

Propiedades

Fórmula molecular |

C70H2 |

|---|---|

Peso molecular |

842.8 g/mol |

Nombre IUPAC |

7,22-dihydro(C70-D5h(6))[5,6]fullerene |

InChI |

InChI=1S/C70H2/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64/h1-2H |

Clave InChI |

XTTGERWWUXSBNN-UHFFFAOYSA-N |

SMILES canónico |

C12C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%18=C%18C%16=C%14C%14=C%12C(=C5C%14=C%18C4=C%21C3=C3C%20=C4C5=C3C2=C7C2=C5C3=C5C2=C8C2=C1C1=C7C2=C5C2=C5C7=C(C%13=C%111)C%15=C5C%17=C1C%19=C4C3=C21)C%10=C69 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)

![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)

![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)

![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)

![ethyl (E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate](/img/structure/B14799540.png)

![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)

![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)

![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)